2-Ethynyl-3-fluorobenzonitrile

Description

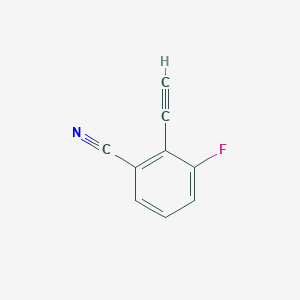

2-Ethynyl-3-fluorobenzonitrile is an organic compound with the molecular formula C9H4FN. It is a derivative of benzonitrile, where the benzene ring is substituted with an ethynyl group at the second position and a fluorine atom at the third position.

Properties

IUPAC Name |

2-ethynyl-3-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4FN/c1-2-8-7(6-11)4-3-5-9(8)10/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQWZVPXAHKROAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC=C1F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethynyl-3-fluorobenzonitrile can be synthesized through several methods. One common approach involves the use of a Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst and a boron reagent to form the carbon-carbon bond between the ethynyl group and the benzene ring . The reaction conditions are generally mild, making it suitable for the synthesis of various substituted benzonitriles.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts can be optimized to improve yield and reduce costs. Additionally, continuous flow reactors may be used to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-3-fluorobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.

Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation, to form alkenes or alkanes.

Coupling Reactions: The ethynyl group can be involved in coupling reactions, such as Sonogashira coupling, to form larger aromatic systems.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Boron Reagents: Employed in Suzuki–Miyaura coupling reactions to provide the necessary boron species for transmetalation.

Hydrogen Gas: Used in hydrogenation reactions to add hydrogen atoms to the ethynyl group.

Major Products Formed

Substituted Benzonitriles: Formed through substitution reactions.

Alkenes and Alkanes: Formed through addition reactions involving the ethynyl group.

Extended Aromatic Systems: Formed through coupling reactions.

Scientific Research Applications

2-Ethynyl-3-fluorobenzonitrile has several scientific research applications:

Materials Science: Used as a building block for the synthesis of advanced materials with unique electronic and optical properties.

Pharmaceuticals: Investigated for its potential use in drug development due to its ability to interact with biological targets.

Chemical Biology: Employed in the study of biological systems and the development of chemical probes.

Industrial Chemistry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-ethynyl-3-fluorobenzonitrile involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the fluorine atom can engage in hydrogen bonding and dipole-dipole interactions. These interactions can influence the compound’s binding affinity and selectivity for various targets, making it a valuable tool in chemical biology and drug discovery .

Comparison with Similar Compounds

Similar Compounds

2-Fluorobenzonitrile: Lacks the ethynyl group, making it less reactive in coupling reactions.

3-Fluorobenzonitrile: Similar to 2-ethynyl-3-fluorobenzonitrile but without the ethynyl group, affecting its chemical reactivity and applications.

Uniqueness

This compound is unique due to the presence of both the ethynyl and fluorine substituents. This combination imparts distinct chemical properties, such as enhanced reactivity in coupling reactions and the ability to form diverse chemical structures. These features make it a versatile compound for various scientific and industrial applications .

Biological Activity

2-Ethynyl-3-fluorobenzonitrile is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by an ethynyl group and a fluorine atom attached to a benzene ring, suggests various avenues for interaction with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis Methods

The synthesis of this compound can be achieved through several chemical reactions, with the Suzuki–Miyaura coupling being one of the most prominent methods. This reaction involves the formation of carbon-carbon bonds using palladium catalysts and boron reagents under mild conditions. Other methods may include nucleophilic substitution reactions and oxidative coupling techniques, which can yield various derivatives of the compound.

Key Synthesis Routes

| Method | Description |

|---|---|

| Suzuki–Miyaura Coupling | Utilizes palladium catalysts to couple boron reagents with halogenated compounds. |

| Nucleophilic Substitution | Involves the replacement of a leaving group by a nucleophile in the presence of a base. |

| Oxidative Coupling | Forms new carbon-carbon bonds through oxidation processes. |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The presence of the ethynyl and fluorine groups can significantly influence its reactivity and binding affinity to various biomolecules.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It has been investigated for its potential role in modulating receptor activity, particularly in neurotransmitter systems.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against specific bacterial strains.

Biological Activity Studies

Several studies have explored the biological effects of this compound. Below are notable findings:

Case Study: Antimicrobial Effects

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Case Study: Enzyme Inhibition

Research published in the Journal of Medicinal Chemistry demonstrated that this compound inhibits the enzyme acetylcholinesterase (AChE), which is crucial for neurotransmission. The IC50 value was determined to be approximately 25 µM, indicating moderate potency as an AChE inhibitor.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-Ethynyl-4-fluorobenzonitrile | Ethynyl group at position 2, fluorine at position 4 | Moderate AChE inhibition |

| 3-Fluoro-4-ethynylbenzonitrile | Ethynyl group at position 4, fluorine at position 3 | Antimicrobial activity noted |

| Fluorobenzonitrile | Lacks ethynyl group | Minimal biological activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.